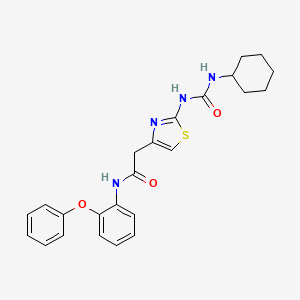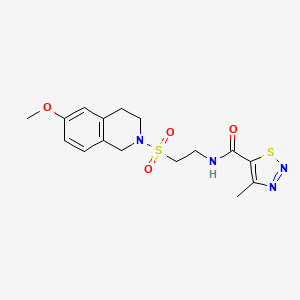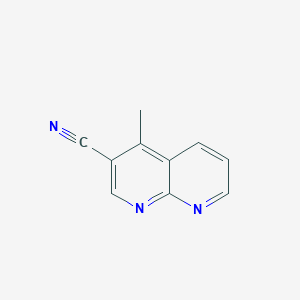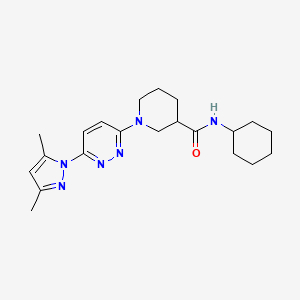
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have significant effects on various cellular processes, making it a valuable tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
1. Glutaminase Inhibitors
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide derivatives have been researched as potent glutaminase inhibitors. Glutaminase is an enzyme crucial for glutamine metabolism, often targeted for therapeutic applications in cancer. These compounds show promise in inhibiting glutaminase and have been studied for their effects on cancer cell proliferation (Shukla et al., 2012).
2. Antimicrobial Agents
These compounds have been synthesized and evaluated for antimicrobial properties. Studies have focused on creating heterocyclic compounds incorporating elements like sulfamoyl moiety, aiming to enhance their effectiveness as antimicrobial agents (Darwish et al., 2014).
3. Antitumor Evaluation
Research into these compounds includes evaluating their antitumor properties. Various synthetic derivatives have been developed and tested against different cancer cell lines, showing significant potential for cancer treatment (Shams et al., 2010).
4. Hypoglycemic Activity
Some derivatives have been investigated for their potential hypoglycemic activities. These studies are crucial for exploring new therapeutic avenues in diabetes management (Nikalje et al., 2012).
5. Antifungal and Antibacterial Properties
Further research into these compounds includes their application as antifungal and antibacterial agents. Studies have demonstrated significant activity against a range of microbial strains, indicating their potential in addressing antibiotic resistance challenges (Turan-Zitouni et al., 2005).
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-22(27-20-13-7-8-14-21(20)31-19-11-5-2-6-12-19)15-18-16-32-24(26-18)28-23(30)25-17-9-3-1-4-10-17/h2,5-8,11-14,16-17H,1,3-4,9-10,15H2,(H,27,29)(H2,25,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRZWGANNHPPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)


![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)



![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)